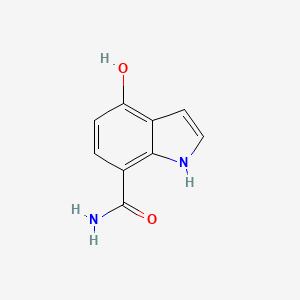

4-Hydroxy-1H-indole-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYEXUKYIANHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677822 | |

| Record name | 4-Hydroxy-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-40-9 | |

| Record name | 4-Hydroxy-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Indole Nucleus in Biologically Active Molecules

The indole (B1671886) nucleus, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, is a cornerstone in the architecture of numerous biologically significant compounds. wisdomlib.orgresearchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of secondary metabolites, including neurotransmitters like serotonin (B10506) and various alkaloids with profound pharmacological effects. bohrium.comnih.gov

The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal scaffold for interacting with biological macromolecules like proteins and nucleic acids. researchgate.net This inherent capacity for molecular recognition has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. researchgate.netbohrium.comnih.govnih.gov The versatility of the indole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. wisdomlib.orgresearchgate.net

The 4 Hydroxy 1h Indole 7 Carboxamide Moiety: a Promising Scaffold for Research

Within the broad family of indole (B1671886) derivatives, the 4-Hydroxy-1H-indole-7-carboxamide scaffold has attracted considerable interest. This specific arrangement of a hydroxyl group at the 4-position and a carboxamide group at the 7-position of the indole ring presents a unique combination of functional groups that can be exploited for targeted drug design.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxamide group also provides opportunities for hydrogen bonding, contributing to strong and specific interactions with biological targets. nih.gov Research into related indole carboxamides has demonstrated their potential as potent enzyme inhibitors. nih.gov For instance, derivatives of indole-2-carboxamide have been investigated for their inhibitory effects on enzymes like HIV-1 integrase and renin. nih.gov While direct research on this compound is still emerging, the known biological activities of analogous structures suggest its significant potential. For example, various indole-7-carboxamide derivatives have been synthesized and evaluated for their anti-HIV activity. chula.ac.th

Overview of Research Approaches for Indole Carboxamide Derivatives

Rational Design Principles in Indole Carboxamide Research

The rational design of indole carboxamide analogs is a cornerstone of modern drug discovery, leveraging an understanding of molecular interactions to optimize therapeutic potential. mdpi.comnih.gov The indole scaffold itself is considered a "privileged structure" because it is a key component in many natural substances and approved drugs, capable of binding to a wide array of biological receptors and enzymes. mdpi.comresearchgate.net

Key design principles in the development of these analogs include:

Pharmacophore Combination: This strategy involves integrating the indole carboxamide core with other known pharmacophoric moieties to create hybrid molecules. mdpi.comdntb.gov.ua The goal is to produce compounds that may possess dual or synergistic activities, potentially targeting multiple pathways involved in a disease state. mdpi.com

Structure-Based Drug Design: Utilizing computational tools like molecular docking, researchers can model how indole carboxamide analogs fit into the active site of a target protein. nih.govnih.gov This allows for the strategic placement of substituents to enhance binding affinity and selectivity. For instance, understanding the topography of a receptor's binding pocket can guide the addition of groups that form specific hydrogen bonds or hydrophobic interactions. acs.org

Scaffold Hopping and Isosteric Replacement: To explore new chemical space and improve properties like potency or metabolic stability, researchers may replace the indole core with other heterocyclic systems (scaffold hopping) or substitute specific functional groups with bioisosteres. acs.org An example is the replacement of a carboxamide linker with a sulfonamide to probe the importance of the amide bond for biological activity. acs.org

Structural Optimization: A common approach involves the systematic modification of a lead compound. mdpi.com This includes altering substituents on the indole ring, modifying the carboxamide group, and changing the nature of any linking chains to establish a clear structure-activity relationship (SAR). nih.gov

These rational design strategies are iterative, with synthesized compounds being biologically evaluated, and the results feeding back to refine the design of the next generation of molecules. dntb.gov.ua

Impact of Substituent Position and Nature on Biological Activity

The biological activity of this compound analogs is profoundly influenced by the placement and chemical nature of substituents on both the indole ring and the carboxamide functional group.

Indole Ring Substitutions

Modifications to the indole ring system are critical for modulating the pharmacological profile of indole carboxamide derivatives. Research across various indole carboxamide series has demonstrated that both the position and the electronic properties of substituents can dramatically alter potency and selectivity.

For instance, in a series of indole-2-carboxamides developed as anti-mycobacterial agents, substitutions on the indole ring were found to be crucial for activity. The introduction of two methyl groups at the 4- and 6-positions led to greater potency against a panel of mycobacteria compared to the unsubstituted indole core. nih.gov Further studies on indole-2-carboxamides revealed that lipophilicity driven by substitutions plays a significant role. Analogs with methyl and chloro groups at the 5-position showed enhanced activity, which was attributed to their higher lipophilicity. rsc.org Interestingly, a single bromo group at the 6-position resulted in a substantial, nearly 10-fold increase in activity compared to the unsubstituted parent compound. rsc.org

In the context of α1-adrenoceptor agonists, optimal activity for 1H-indole-7-carboxamides was observed when the indole nitrogen remained unsubstituted. nih.gov Similarly, for a series of CB1 receptor allosteric modulators, halogen substitutions (chloro or fluoro) at the C5 position of the indole ring enhanced potency. nih.gov

| Compound Series | Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| Indole-2-carboxamides | 4,6-positions | Di-methyl | Increased anti-mycobacterial potency | nih.gov |

| Indole-2-carboxamides | 5-position | Methyl, Chloro | Enhanced anti-mycobacterial activity (lipophilicity-driven) | rsc.org |

| Indole-2-carboxamides | 6-position | Bromo | ~10-fold increase in anti-mycobacterial activity vs. unsubstituted | rsc.org |

| 1H-indole-7-carboxamides | 1-position (N-H) | Unsubstituted | Optimal for α1-adrenoceptor agonist activity | nih.gov |

| Indole-2-carboxamides | 5-position | Chloro, Fluoro | Enhanced CB1 receptor modulation potency | nih.gov |

Carboxamide Moiety Modifications

The carboxamide group is a key functional element, often participating in crucial hydrogen bonding interactions with biological targets. mdpi.comnih.gov Consequently, modifications to this moiety are a central aspect of SAR studies.

In the investigation of 1H-indole-7-carboxamides as selective alpha 1-adrenoceptor agonists, the presence of the carboxamide at the 7-position was deemed essential for optimal activity. nih.gov Removal of the carboxamide group led to a decrease in alpha 1-adrenoceptor activity and a significant loss of selectivity. nih.gov Replacing the carboxamide with a methanesulfonamide (B31651) group resulted in decreased activity, although selectivity was maintained. nih.gov

In other indole carboxamide series, modifications to the amide's nitrogen substituent have yielded significant insights. For anti-Trypanosoma cruzi agents based on an indole-2-carboxamide scaffold, reversing the amide linkage restored potency that was lost by other linker modifications. acs.org N-methylating the amide resulted in an equipotent compound, and interestingly, methylating both the amide and the indole nitrogen restored potency to the level of the parent compound while improving solubility. acs.org For antitubercular indole-2-carboxamides, the nature of the group attached to the amide nitrogen was critical, with bulky, lipophilic groups like cyclooctyl and adamantyl conferring high potency. nih.gov

| Compound Series | Modification to Carboxamide Moiety | Effect on Biological Activity | Reference |

| 1H-indole-7-carboxamides | Removal of C7-carboxamide | Decreased activity and loss of α1-adrenoceptor selectivity | nih.gov |

| 1H-indole-7-carboxamides | Replacement with methanesulfonamide | Decreased activity but retained α1-adrenoceptor selectivity | nih.gov |

| Indole-2-carboxamides | Reversal of amide linker | Restored potency for anti-Trypanosoma cruzi activity | acs.org |

| Indole-2-carboxamides | N-methylation of amide | Maintained potency | acs.org |

| Indole-2-carboxamides | N-Adamantyl or N-Cyclooctyl substituent | Conferred high anti-mycobacterial potency | nih.gov |

Stereochemical Influences on Molecular Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a determining factor in its biological activity. Chiral centers within drug molecules can lead to enantiomers or diastereomers that may exhibit vastly different potencies, efficacies, or metabolic profiles. ontosight.ai

In the realm of indole carboxamides, the importance of stereochemistry has been noted in several contexts. For a series of pyrazino[1,2-a]indol-1-ones derived from indole-2-carboxamides, it was observed that the stereochemistry at the C3 position did not have a significant impact on cytotoxicity against certain breast cancer cell lines. mdpi.com This suggests that for this particular scaffold and target, the specific spatial orientation at that center is not a critical determinant for activity.

However, in other cases, stereochemistry is paramount. For a compound identified as N-(2,6-difluorobenzyl)-5-((R)-2-((R)-2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethylamino)propyl)-1H-indole-2-carboxamide, the specific (R) configurations are noted as being crucial for its biological activity. ontosight.ai The defined spatial arrangement of its functional groups is believed to significantly influence its binding affinity and specificity to its biological target. ontosight.ai Similarly, for 5-Chloro-1H-indole-2-carboxylic acid ((1S,2R)-1-benzyl-2,3-dihydroxy-propyl)-amide, the specific stereochemistry of the side chain ((1S,2R)) is considered a critical feature for its potential biological effects. ontosight.ai These examples highlight that while not universally critical for all analogs, stereochemical configuration is a key consideration in the design and evaluation of new indole carboxamide derivatives.

Physicochemical Properties and Activity Correlations (e.g., steric, electrostatic, hydrophobic fields)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure and physicochemical properties of compounds with their biological activity. iosrjournals.orgnih.gov These studies are instrumental in understanding the structural requirements for activity and in designing more potent molecules. For indole carboxamide derivatives, QSAR models have been developed to predict activity against various targets, such as HIV. iosrjournals.orgfarmaciajournal.com

A 3D-QSAR study on a series of indole-7-carboxamides with anti-HIV activity revealed that electrostatic and steric field descriptors significantly affect the compounds' inhibitory ability. farmaciajournal.com The models generated suggested that the presence of specific steric and electrostatic properties, along with hydrophobic characteristics, could be used to guide the synthesis of new, more potent anti-HIV agents. farmaciajournal.com The study highlighted that the anti-HIV activity increased with the substitution of less electronegative groups. farmaciajournal.com Another QSAR analysis of indole-2-carboxamide antagonists of the CB1 receptor indicated that increased electrostatic potential charge at the C3 position may be favorable for activity, while it may be detrimental at the C8 and C9 positions of the pharmacophore. researchgate.net

These models often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which map the steric, electrostatic, and hydrophobic fields of a molecule. mdpi.com For a series of N-arylsulfonyl-indole-2-carboxamide inhibitors, 3D-QSAR modeling indicated that negatively charged and/or small substituents on an attached benzene (B151609) ring, and positively charged and/or small substituents on the indole ring, might be beneficial for inhibitory activity. mdpi.com Such studies provide a quantitative framework for the rational design principles discussed earlier, allowing for the prediction of a compound's activity before its synthesis. nih.gov

Molecular Mechanism of Action Moa and Biological Target Engagement Studies

Inhibition of Viral Replication Targets (e.g., HIV-1 gp41 fusion inhibition, Neurotropic Alphavirus replication)

The indole (B1671886) carboxamide scaffold has demonstrated potent antiviral activity, particularly as inhibitors of viral entry and replication.

HIV-1 Fusion Inhibition: A key target in HIV-1 entry is the glycoprotein (B1211001) 41 (gp41), which facilitates the fusion of the viral and host cell membranes. nih.govplos.org This process involves the formation of a stable six-helix bundle. semanticscholar.org Indole-based compounds have been developed to target a deep hydrophobic pocket on gp41, disrupting the formation of this bundle and thus inhibiting viral fusion. nih.govacs.orgnih.gov The binding affinity of these small molecules to the hydrophobic pocket strongly correlates with their ability to inhibit cell-cell fusion and viral replication. nih.gov Docking studies show that the flexible indole structure can conform to the contours of the pocket, mimicking the interactions of natural peptide inhibitors. nih.govacs.org

Alphavirus Replication Inhibition: Indole-2-carboxamides have been identified as potent inhibitors of neurotropic alphavirus replication, such as the Western Equine Encephalitis Virus (WEEV). nih.govnih.gov Research has focused on optimizing this series of compounds to improve potency and metabolic stability. nih.govnih.gov The enantiospecific activity of some derivatives suggests that the amide portion of the molecule makes critical contact with its unknown molecular target. nih.gov

Below is a table summarizing the antiviral activity of selected indole derivatives.

| Compound Type | Viral Target | Activity | Reference |

|---|---|---|---|

| Indole-containing compounds | HIV-1 gp41 Fusion | Inhibited cell-cell fusion and viral replication at sub-µM levels. | nih.gov |

| Indole-7-carboxamides | HIV-1 Attachment (JRFL envelope) | Exhibited pM potency in cell-based assays. | nih.gov |

| Indole-2-carboxamides | Western Equine Encephalitis Virus (WEEV) Replication | Potent inhibition, with optimization leading to 10-fold improvement in potency. | nih.gov |

| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | IC50 = 1.4 µM | frontiersin.org |

Modulation of Kinase Activity (e.g., Bruton's tyrosine kinase (Btk), PI3Kα)

Indole carboxamide derivatives are effective inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (Btk) Inhibition: Btk is a nonreceptor tyrosine kinase in the Tec family, playing a vital role in B-cell development and activation. google.comnih.gov As such, it is a key target for treating B-cell malignancies and autoimmune diseases. google.comguidetopharmacology.org Various patents and studies describe indole carboxamide compounds as potent and selective Btk inhibitors. google.comdrugbank.comgoogle.com These compounds can be reversible or irreversible, targeting the kinase domain to block its activity. nih.gov

PI3Kα Inhibition: Phosphatidylinositol 3-kinase alpha (PI3Kα) is a central component of a signaling pathway that promotes cell proliferation and survival. semanticscholar.org Mutations and overactivation of PI3Kα are common in many human cancers, making it a prime target for anticancer drug design. semanticscholar.orgresearchgate.netresearchgate.net Derivatives of N-substituted-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with indole carboxamides, have been synthesized and shown to inhibit PI3Kα. semanticscholar.orgresearchgate.net These compounds are thought to accommodate the PI3Kα kinase catalytic domain, inducing apoptosis in cancer cell lines. researchgate.net

| Compound Class | Kinase Target | Observed Effect | Reference |

|---|---|---|---|

| Indole carboxamides | Bruton's tyrosine kinase (Btk) | Potent and selective inhibition, useful for autoimmune diseases and cancer. | google.comguidetopharmacology.org |

| Carbazole (B46965) carboxamides | Bruton's tyrosine kinase (Btk) | Potent and selective reversible inhibition. | nih.gov |

| N-substituted-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Inhibition of cancer cell proliferation and induction of apoptosis. | researchgate.net |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | PI3Kα | Inhibitory activity against colon cancer cell lines. | semanticscholar.org |

Enzyme Inhibition Studies (e.g., Lipoxygenase (LOX), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), HLGP)

The indole carboxamide framework has been successfully utilized to develop inhibitors for a variety of enzymes implicated in inflammation, neurodegeneration, and metabolic diseases.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. mdpi.com Indole derivatives have been designed as potent 5-LOX inhibitors for the potential treatment of LOX-related diseases. nih.gov Similarly, 4-hydroxy-2-quinolinone-3-carboxamides have shown significant inhibitory activity against soybean lipoxygenase (LOX), with some analogues exhibiting IC50 values in the low micromolar range. mdpi.com

Cholinesterase (AChE and BuChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. Indolyl carbamates and related derivatives have been developed as potent and selective inhibitors of these enzymes. chemrxiv.orgacs.orgresearchgate.net For example, certain 7-substituted indolyl carbamates show single-digit nanomolar affinity for human BuChE (hBChE) with high selectivity over human AChE (hAChE). chemrxiv.org

Human Liver Glycogen (B147801) Phosphorylase (HLGP) Inhibition: HLGP is a critical enzyme in the regulation of blood glucose levels, making it a target for type 2 diabetes treatment. Indole-2-carboxamide derivatives have been identified as potent allosteric inhibitors of human liver glycogen phosphorylase a (HLGPa). pnas.orgnih.gov These compounds are structurally distinct from glucose-site inhibitors and can be significantly more potent than other known inhibitors like caffeine. pnas.org

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 4-hydroxy-2-quinolinone-3-carboxamides (analogue 3h, 3s) | Soybean Lipoxygenase (LOX) | 10 µM | mdpi.com |

| 7-substituted indolyl carbamates (analogue 6) | Human Butyrylcholinesterase (hBChE) | 1.76 nM | chemrxiv.org |

| 7-substituted indolyl carbamates (analogue 6) | Human Acetylcholinesterase (hAChE) | 558.6 nM | chemrxiv.org |

| Indole-2-carboxamide (CP-91149) | Human Liver Glycogen Phosphorylase a (HLGPa) | 0.13 µM (in presence of 7.5 mM glucose) | pnas.org |

Investigation of Protein-Ligand Binding Interactions

Understanding the specific molecular interactions between indole carboxamide derivatives and their biological targets is crucial for rational drug design and optimization.

Computational and crystallographic studies have been instrumental in identifying the binding sites of these inhibitors.

HIV-1 gp41: Small molecule indole inhibitors bind to a conserved, deep hydrophobic pocket on the N-heptad repeat (NHR) of gp41. nih.govnih.gov This pocket is a critical hotspot for the formation of the fusion-active six-helix bundle. nih.gov

Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides bind to an allosteric site, separate from the orthosteric pocket, to modulate receptor activity. nih.govnih.gov The identification of this site has opened new avenues for fine-tuning CB1 signaling without the side effects associated with direct agonists or antagonists. nih.gov

Human Liver Glycogen Phosphorylase (HLGP): Indole-2-carboxamides bind to a novel allosteric inhibitor site on HLGP. pnas.orgnih.gov This site is distinct from the active site, the nucleotide binding site (I-site), and the binding site for caffeine, another allosteric inhibitor. pnas.orgnih.gov

PI3Kα: Docking studies show that N-substituted-4-hydroxy-2-quinolone-3-carboxamides fit within the kinase catalytic domain of PI3Kα, interacting with key binding residues. semanticscholar.orgresearchgate.net

The binding affinity and specificity of indole carboxamide derivatives are governed by a network of non-covalent interactions.

Hydrogen Bonding: This is a recurring theme in the mechanism of action. For instance, in HLGP, the indole nitrogen forms a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue (Glu190), a critical interaction for inhibitory activity. nih.gov In PI3Kα, the quinolone-carboxamide scaffold forms hydrogen bonds with key residues in the kinase domain. researchgate.net The carboxamide moiety itself is a key feature, providing both hydrogen bond donor and acceptor capabilities. nih.gov

Hydrophobic and Amphipathic Interactions: For HIV-1 gp41 inhibitors, there is a strong requirement for amphipathicity. While binding to the hydrophobic pocket is essential, a degree of polarity is needed for activity in cell-based assays. semanticscholar.org The indole ring provides a large hydrophobic surface that can engage in favorable interactions within nonpolar pockets, as seen with both gp41 and cholinesterases. semanticscholar.orgchemrxiv.org The polar 7-hydroxy group of some indolyl carbamate (B1207046) inhibitors, for example, occupies the lipophilic acyl-binding pocket of butyrylcholinesterase, influencing potency. chemrxiv.org

These detailed molecular studies underscore the chemical tractability of the indole carboxamide scaffold, allowing for its modification to achieve potent and selective modulation of a wide array of important biological targets.

Cellular Pathway Modulation (in vitro studies)

Extensive searches of available scientific literature did not yield any specific in vitro studies investigating the cellular pathway modulation of 4-Hydroxy-1H-indole-7-carboxamide. While research into the biological activities of various indole carboxamide derivatives is ongoing, with studies exploring their potential as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP) or as modulators of targets like the cannabinoid receptors and tubulin polymerization, no such data currently exists for this compound itself.

Therefore, it is not possible to provide detailed research findings or a data table on the specific cellular pathways modulated by this compound. The scientific community has yet to publish research that would elucidate its precise molecular mechanism of action and its effects on intracellular signaling cascades in a laboratory setting.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

2D and 3D QSAR Approaches

Both 2D and 3D QSAR studies have been employed to understand the structural requirements for the biological activity of indole-7-carboxamide derivatives. In one study focusing on anti-HIV agents, 2D and 3D QSAR models were developed for a series of indole-7-carboxamides. farmaciajournal.com The 2D QSAR model highlighted the importance of specific physicochemical descriptors, while the 3D QSAR study emphasized the role of steric and electrostatic fields in influencing the anti-HIV activity. farmaciajournal.com

For the 3D QSAR study, the indole-7-carboxamide moiety of the most active compound was used as a template to align the other molecules in the dataset. farmaciajournal.com This alignment is a critical step in 3D QSAR as it ensures that the calculated field descriptors (steric, electrostatic, hydrophobic) are comparable across the series of compounds. farmaciajournal.com The use of software such as CS Chem Office and Vlife MDS is common for building and modeling these structures. farmaciajournal.com

While 2D-QSAR models are simpler and faster, they can often provide performance comparable to 3D-QSAR models. nih.gov The choice between 2D and 3D approaches often depends on the specific dataset and the research question being addressed. nih.gov

Correlation with Physicochemical Descriptors

The biological activity of indole-7-carboxamides has been correlated with various physicochemical descriptors. In the anti-HIV study, the 2D QSAR model revealed a significant correlation between the anti-HIV activity (expressed as pEC50) and descriptors such as the count of carbon atoms separated from a sulfur atom by seven bond distances, dipole moment, and the most positive and most negative potentials of the molecule. farmaciajournal.com

A model equation from this study is as follows: pEC50 = 15.377 + 0.410 (T_C_S_7) + 64.105 (Most+ve Potential) - 65.027 (Most-ve Potential) - 0.007 (Quadrupole1) farmaciajournal.com

This equation demonstrates how specific calculated properties of the molecules can be used to predict their biological activity. The statistical significance of such models is typically validated using internal (e.g., leave-one-out cross-validation) and external validation methods. farmaciajournal.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.

For the series of indole-7-carboxamides with anti-HIV activity, a pharmacophore hypothesis was generated which highlighted the importance of aromatic and hydrogen bond acceptor features. farmaciajournal.com This suggests that these features are crucial for the interaction of these compounds with their biological target. Pharmacophore models can be developed using software like Discovery Studio and are often validated by their ability to distinguish between active and inactive compounds. researchgate.net

The general steps in ligand-based pharmacophore mapping include selecting a dataset of active and inactive compounds, performing conformational analysis, aligning the active compounds, identifying common features, generating the pharmacophore model, and validating the model. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that provide detailed insights into the interactions between a ligand and its target protein at the atomic level.

Prediction of Binding Modes and Affinities

Molecular docking studies have been used to predict the binding modes of indole (B1671886) derivatives within the active sites of various enzymes. For instance, in a study of indole-based benzamides targeting the estrogen receptor alpha (ER-α), molecular docking was used to predict how these compounds bind to the receptor. pensoft.net The docking results, including the Vina score and the identification of interacting amino acid residues, help in understanding the potential mechanism of action. pensoft.net

Enzyme-Ligand Complex Analysis

Analysis of the docked complexes can reveal various types of interactions, including conventional hydrogen bonds, van der Waals forces, carbon-hydrogen bonds, π-anion, π-donor hydrogen bonds, π-sigma, alkyl, and π-alkyl bonds. pensoft.net For example, in the study of indole-based benzamides and ER-α, the detailed analysis of the docked complex elucidated the specific amino acid residues involved in these interactions. pensoft.net In some cases, unfavorable interactions, such as unfavorable hydrophobic bonds, can also be identified, providing valuable information for the optimization of the ligand. pensoft.net

The analysis of enzyme-ligand complexes is crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors. For example, in the case of indole derivatives inhibiting tubulin, the analysis showed that the carboxamide oxygen could form electrostatic interactions with specific lysine (B10760008) residues, while the indole ring occupied a space at the interface of tubulin monomers. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been employed to elucidate the properties of various indole derivatives. acs.orgrsc.org

Optimized Geometrical Configurations

The optimization of the molecular structure of indole derivatives is a crucial step in computational analysis, providing insights into the molecule's stability and conformation. Using methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine the most stable geometric configurations. rsc.orgfrontiersin.org The total energy of an optimized molecular structure is an indicator of its stability. frontiersin.org For instance, in a study of different indole compounds, the total energy values were calculated to be -30256.87, -30287.96, and -30260.86 eV, indicating high stability for the optimized geometries. frontiersin.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites. tandfonline.comresearchgate.net The MEP map uses a color gradient to represent the electrostatic potential on the molecular surface. acs.orgajchem-a.com Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. ajchem-a.com Green and yellow areas indicate intermediate or near-zero potential. tandfonline.com This visualization helps in identifying the electrophilic and nucleophilic regions, thereby providing insights into the molecule's chemical reactivity and potential interaction sites. acs.orgtandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis provides key information about the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.orgfrontiersin.org A smaller energy gap suggests higher reactivity and a greater likelihood of intramolecular charge transfer. researchgate.netresearchgate.net For example, a calculated HOMO-LUMO energy gap of 4.51 eV for a particular indole derivative indicates the potential for charge transfer within the molecule. mdpi.com In another study, the HOMO and LUMO energies for three different indole structures were calculated, resulting in energy gaps of 4.71, 4.16, and 4.43 eV. nih.gov

Global Reactivity Indices

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. rsc.orgresearchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). frontiersin.orgresearchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. A lower hardness value and a higher softness value indicate a softer, more reactive molecule. frontiersin.org

Electronegativity (χ) and Chemical Potential (μ): These parameters relate to the molecule's ability to attract electrons. frontiersin.org

Electrophilicity Index (ω): This index quantifies the energy decrease when a molecule accepts the maximum possible electron charge from its surroundings. frontiersin.orgresearchgate.net

The following table showcases calculated global reactivity descriptors for three different indole structures (A, B, and C) from a research study. frontiersin.org

| Descriptor | Structure A | Structure B | Structure C |

| HOMO (eV) | -5.52 | -4.81 | -5.16 |

| LUMO (eV) | -0.81 | -0.65 | -0.74 |

| Energy Gap (ΔE) (eV) | 4.71 | 4.16 | 4.43 |

| Chemical Hardness (η) (eV) | 2.35 | 2.08 | 2.21 |

| Global Softness (S) (eV⁻¹) | 0.21 | 0.24 | 0.23 |

| Electrophilicity Index (ω) (eV) | 2.13 | 1.79 | 1.97 |

This table presents data from a study on various indole structures and may not be specific to 4-Hydroxy-1H-indole-7-carboxamide.

Theoretical Spectroscopic Characterization

Computational methods, particularly DFT, are employed to predict and interpret the spectroscopic properties of molecules. rsc.org Techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be simulated to aid in the structural characterization of newly synthesized compounds. rsc.orgnih.gov For instance, in the study of various quinoline (B57606) derivatives, IR and NMR spectra were computed and compared with experimental results to confirm the molecular structures. rsc.org

In Silico ADME Predictions (Drug-Likeness Rules)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery. pnrjournal.comljmu.ac.uk These computational methods assess the pharmacokinetic properties of a compound to determine its potential as a drug candidate. pensoft.net Various online tools and software are used to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and skin permeation. qeios.com For example, studies on novel indole-based benzamide (B126) derivatives have utilized in silico methods to evaluate their ADME properties and predict their drug-likeness based on rules like Lipinski's rule of five. pnrjournal.compensoft.net These predictions help in identifying compounds with favorable pharmacokinetic profiles for further development. mdpi.com

Advanced Derivatization and Analog Development Strategies

Design of Hybrid Compounds

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activities. For the 4-hydroxy-1H-indole-7-carboxamide scaffold, this approach can be envisioned by linking it to other molecular fragments known to interact with the target of interest or to impart other desirable properties.

A common strategy involves linking the indole (B1671886) scaffold to other heterocyclic systems. For instance, the indole nucleus has been hybridized with moieties such as quinoline (B57606), triazole, or oxadiazole to generate compounds with enhanced biological activities. nih.govresearchgate.net In one such approach, indole-2-carboxamides were linked to a thiazole (B1198619) ring to create hybrid molecules with unique pharmacological profiles. nih.gov While not directly involving the 7-carboxamide isomer, this demonstrates the feasibility of such hybrid designs.

Another approach is the creation of hybrids with fragments that can engage in additional interactions with the target protein. For example, in the context of PARP inhibitors, the this compound core, which mimics the nicotinamide (B372718) portion of the NAD+ cofactor, could be linked to fragments that extend into the adenine-ribose binding pocket, potentially increasing potency. Research on quinolinone-carboxamides has shown that hybridization with phenolic acid derivatives can yield multi-target agents. mdpi.com A similar strategy could be applied to the this compound core, where the carboxamide nitrogen or the indole nitrogen could serve as attachment points for other pharmacophoric moieties.

The following table presents examples of hybrid compounds based on related indole and quinolinone scaffolds, illustrating the diversity of this approach.

| Compound ID | Scaffold 1 | Scaffold 2 | Resulting Hybrid Class | Reference |

| Vg | Indole-2-carboxamide | 2-Phenylindole | Indole-indole hybrid | chula.ac.th |

| 11e | 4-Hydroxy-2-quinolinone | Acetylated Ferulic Acid | Quinolone-phenolic acid hybrid | hes-so.ch |

| 4d | 4-Hydroxycoumarin | 1H-Indole | Coumarin-indole hybrid | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemotypes with improved properties while retaining the key binding interactions of a known pharmacophore. nih.govbiosolveit.de

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold. nih.gov For this compound, the bicyclic indole core could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the hydroxyl and carboxamide groups. For example, researchers have successfully "hopped" from an indole scaffold to an indazole framework to develop dual inhibitors of Mcl-1 and BCL-2. nih.gov Another example is the use of a benzo[b]thieno[2,3-c]pyridin-1-one scaffold as a replacement for other polycyclic systems in the development of tankyrase inhibitors. nih.gov These examples suggest that scaffolds like indazole, benzimidazole, or azaindole could be explored as replacements for the 4-hydroxyindole (B18505) core.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. ufrj.brdrughunter.com In the case of this compound, several bioisosteric replacements can be considered:

Indole Core: The indole ring itself can be replaced. For instance, azaindoles (e.g., 4-, 5-, 6-, or 7-azaindole) have been used as bioisosteres for the indole ring to improve properties like solubility and target binding. nih.gov A study on cannabinoid receptor modulators demonstrated that replacing an indole-2-carboxamide with a 6-azaindole-2-carboxamide maintained allosteric modulation, indicating the viability of this replacement. nih.gov

Carboxamide Group: The amide bond is a common target for bioisosteric replacement to improve metabolic stability and other properties. Heterocycles like 1,2,3-triazoles, oxadiazoles, and tetrazoles are well-known amide bioisosteres. nih.gov

Hydroxyl Group: The phenolic hydroxyl group can be replaced with other acidic functionalities. For example, the 4-hydroxy-1,2,3-triazole moiety has been proposed as a versatile bioisostere for carboxylic acids and phenols due to its comparable pKa. uni.luresearchgate.net

The table below summarizes potential bioisosteric replacements for different functionalities of the this compound scaffold.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale | Reference |

| 1H-Indole | 7-Azaindole | Improves physicochemical properties, potential for additional H-bonding | nih.govjst.go.jp |

| Carboxamide | 1,2,3-Triazole | Mimics amide bond geometry and electronic properties, enhances metabolic stability | nih.gov |

| 4-Hydroxyl | 4-Hydroxy-1,2,3-triazole | Similar acidity and hydrogen bonding capability | uni.luresearchgate.net |

Targeted Library Synthesis

Targeted library synthesis involves the creation of a focused collection of analogs around a core scaffold to systematically explore the structure-activity relationship (SAR). nih.gov For this compound, a targeted library could be synthesized by introducing diversity at various positions of the indole ring and the carboxamide moiety.

The synthesis of such libraries often relies on robust and versatile chemical reactions. For instance, the synthesis of indole-2-carboxamide libraries has been achieved through standard peptide coupling conditions, reacting the indole-2-carboxylic acid with a diverse set of commercially available amines. nih.gov This approach allows for the rapid generation of a large number of analogs with different substituents on the amide nitrogen. A similar strategy can be applied to 4-hydroxy-1H-indole-7-carboxylic acid.

Furthermore, combinatorial approaches can be employed to generate larger libraries. nih.govresearchgate.net For example, a library of indole derivatives was generated through a multi-component reaction, showcasing the power of this method for creating chemical diversity. researchgate.net Solid-phase synthesis has also been utilized to create libraries of indole alkaloids, allowing for the efficient purification of the final products. scielo.br

The following table outlines a hypothetical targeted library synthesis plan for this compound.

| Position of Diversification | Type of Modification | Examples of Building Blocks |

| Carboxamide Nitrogen | Amidation with diverse amines | Alkylamines, arylamines, heterocyclic amines |

| Indole N-1 Position | Alkylation or arylation | Alkyl halides, aryl boronic acids |

| Indole C-2, C-3, C-5, C-6 Positions | Substitution via electrophilic aromatic substitution or cross-coupling reactions | Halogens, nitro groups, acyl groups, aryl groups |

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target. rsc.orgresearchgate.net These initial hits are then optimized and grown into more potent, drug-like molecules.

In the context of this compound, which is itself a fragment-like molecule, FBDD can be applied in two ways:

As a Starting Point for Fragment Growing: The this compound scaffold can be identified as a hit from a fragment screen. Subsequent optimization would involve "growing" the fragment by adding chemical moieties that can form additional interactions with the target protein. For example, in the development of MMP-13 inhibitors, an indole-based fragment was identified through virtual screening and then elaborated based on X-ray crystallographic data to produce a potent and selective inhibitor. acs.org

As a Scaffold for Fragment Linking or Merging: If other fragments are found to bind in adjacent pockets of the target protein, they can be linked to the this compound core to create a larger, more potent molecule. nih.gov

A study on the discovery of Mcl-1 inhibitors utilized fragment-based methods to develop 2-indole-acylsulfonamides. rsc.org This highlights the utility of the indole scaffold in FBDD. The process typically involves biophysical screening methods like NMR or X-ray crystallography to identify and characterize the binding of fragments.

The table below illustrates a typical workflow for a fragment-based design approach starting with an indole-based fragment.

| Step | Description | Techniques |

| 1. Fragment Screening | Screening a library of low-molecular-weight fragments to identify binders to the target protein. | NMR, X-ray Crystallography, Surface Plasmon Resonance (SPR) |

| 2. Hit Validation | Confirming the binding and characterizing the binding mode of the initial fragment hits. | Isothermal Titration Calorimetry (ITC), X-ray Crystallography |

| 3. Fragment Elaboration | Growing the fragment hit by adding chemical substituents to improve potency and selectivity. | Structure-guided design, synthetic chemistry |

| 4. Lead Optimization | Further modifying the elaborated fragment to improve drug-like properties. | Medicinal chemistry, ADME profiling |

Emerging Research Themes and Future Perspectives for 4 Hydroxy 1h Indole 7 Carboxamide Research

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of indole (B1671886) derivatives, including 4-Hydroxy-1H-indole-7-carboxamide, is an area of active research, with a growing emphasis on developing more efficient and environmentally friendly methods. openmedicinalchemistryjournal.comrsc.org Traditional synthetic routes are often being replaced by greener alternatives that utilize ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation, often under solvent-free conditions. openmedicinalchemistryjournal.comtandfonline.com These modern approaches aim to reduce reaction times, simplify operations, and facilitate easier product isolation. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Recent advancements in green chemistry for indole synthesis include:

Use of Ionic Liquids: Bronsted acid ionic liquids have been employed for the synthesis of carbazole (B46965) derivatives, which contain an indole nucleus. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized in the condensation reactions of indole with various aldehydes to produce bis(indolyl)methanes in high yields. tandfonline.com

Solvent-Free and Catalyst-Free Conditions: Some indole derivatives have been successfully synthesized under visible light irradiation without the need for any catalyst or solvent, making the process highly economical and environmentally benign. openmedicinalchemistryjournal.com

Use of Polyethylene Glycol (PEG): PEG has been used as a green solvent for the synthesis of N-alkyl/aralkyl and indole-3-carboxaldehydes. openmedicinalchemistryjournal.com

These green methodologies offer significant advantages over conventional methods by minimizing the use of hazardous chemicals and promoting milder reaction conditions. openmedicinalchemistryjournal.com

Advanced Computational Modeling for Mechanism Elucidation

Computational modeling, particularly molecular docking, has become an indispensable tool for understanding the potential mechanisms of action of indole carboxamide derivatives. nih.govresearchgate.net These in silico techniques allow researchers to predict and analyze the binding interactions between a ligand, such as this compound, and its biological targets at the molecular level. nih.gov

Molecular docking studies have been instrumental in:

Identifying Potential Binding Sites: By simulating the interaction of indole derivatives with various proteins, researchers can identify the most likely binding pockets.

Predicting Binding Affinity: These models can estimate the strength of the interaction between the compound and its target, providing insights into its potential potency.

Elucidating Structure-Activity Relationships (SAR): Computational analyses help in understanding how different functional groups on the indole scaffold contribute to its biological activity, guiding the design of more potent and selective derivatives. nih.gov

For instance, docking studies on N-substituted 1H-indole-2-carboxamides against cancer-related targets like topoisomerase–DNA, PI3Kα, and EGFR have revealed favorable binding interactions, supporting their potential as anticancer agents. nih.govresearchgate.net Density Functional Theory (DFT) is another computational method used to determine the optimized geometrical configurations and various physicochemical properties of molecules, further aiding in the understanding of their reactivity and stability. nih.govrsc.org

Exploration of New Biological Targets and Pathways

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. frontiersin.org Research into this compound and related compounds is focused on identifying novel biological targets and elucidating their roles in various signaling pathways. The carboxamide group, in particular, enhances the molecule's ability to form hydrogen bonds, which can improve target affinity. nih.govnih.gov

Indole derivatives have been shown to interact with a multitude of targets, including:

Enzymes: Such as IKK2, topoisomerases, and kinases which are crucial in cell signaling and regulation. nih.govgoogle.com

Receptors: Including those for growth factors and hormones. google.com

Proteins involved in disease progression: For example, Bruton's tyrosine kinase (Btk) in the context of B-cell cancers. google.com

The exploration of these interactions opens up possibilities for developing targeted therapies for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. google.comnih.gov

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The development of chemical probes based on the this compound scaffold is a promising area of research. These probes can be designed to selectively bind to a specific biological target, allowing for its visualization and functional characterization within a complex cellular environment. uni-due.de

The key characteristics of a good chemical probe include:

High Potency and Selectivity: The probe should interact strongly and specifically with its intended target to avoid off-target effects. acs.org

Cell Permeability: To be effective in cellular studies, the probe must be able to cross the cell membrane. acs.org

Minimal Cytotoxicity: The probe itself should not be toxic to the cells at the concentrations used for imaging or functional studies. acs.org

The development process for a chemical probe often involves iterative cycles of design, synthesis, and biological evaluation to optimize its properties. acs.org For example, a derivative of a VHL E3 ubiquitin ligase inhibitor was developed as a chemical probe, but further investigation revealed some off-target cytotoxicity, highlighting the importance of thorough characterization. acs.org The use of activity-based protein profiling (ABPP) with probes that have a reactive chemical group can help in identifying the targets of these molecules in complex proteomes. beilstein-journals.org

Q & A

(Basic) What are the recommended synthetic routes for 4-Hydroxy-1H-indole-7-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of indole derivatives typically involves multi-step strategies. For this compound, a plausible route includes:

Core Indole Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the indole backbone.

Functionalization : Introduce the hydroxy group via selective oxidation (e.g., using KMnO₄ under controlled pH) and the carboxamide group via nucleophilic substitution or hydrolysis of nitriles.

Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–100°C for amidation), and catalysts (e.g., Pd/C for coupling reactions).

Data Reference : Similar protocols for methyl indole carboxylates (e.g., methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate) involve bromination and esterification steps .

(Basic) How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for indole protons (δ 7.0–7.5 ppm), hydroxy groups (broad singlet ~δ 5.5 ppm), and carboxamide protons (δ 6.8–7.2 ppm).

- HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.

- FT-IR : Identify N-H stretches (3300 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹).

Data Reference : Ethyl indole carboxylates were validated via InChI keys and PubChem descriptors , while HPLC monitored reaction progress in benzodioxepin derivatives .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride).

- Waste Disposal : Neutralize acidic/byproduct streams before disposal to avoid drainage contamination .

Data Reference : Safety data for structurally related indoles emphasize respiratory protection and NIOSH/CEN-compliant equipment .

(Advanced) How can contradictions in experimental data (e.g., conflicting bioactivity results) be systematically resolved?

Methodological Answer:

- Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition + cell viability).

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to rule out off-target effects.

- Structural Confirmation : Re-characterize batches to exclude impurities (e.g., residual solvents altering activity).

Data Reference : Studies on indole derivatives highlight discrepancies between in vitro and in vivo results due to metabolic instability . Contradictions in educational research frameworks (e.g., identity conflicts) stress iterative data reconciliation .

(Advanced) What strategies are effective for studying biological interactions of this compound?

Methodological Answer:

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd).

- Computational Docking : Model interactions with proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects.

Data Reference : Ethyl indole carboxylates showed antiviral activity via HIV protease inhibition , while methyl derivatives required interaction studies with biological targets .

(Advanced) How can reaction yields be improved for derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve regioselectivity.

- Solvent Optimization : Use ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance solubility .

Data Reference : Methyl indole carboxylates achieved higher yields under microwave conditions , while ethyl esters utilized LiAlH₄ for selective reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.